3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide
Description
This compound is a synthetic organic molecule featuring a pyrazolo[1,5-a]pyridine core fused with a tetrahydropyridine ring, modified by a phenylsulfonyl group and a propanamide side chain. The phenylsulfonyl moiety may enhance metabolic stability and binding affinity to hydrophobic protein pockets, while the propanamide linker could improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(9-11-24(22,23)15-6-2-1-3-7-15)18-12-14-13-19-20-10-5-4-8-16(14)20/h1-3,6-7,13H,4-5,8-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQFIXSEDBNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound 3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide is compared to 3-[2-(3-methoxyphenyl)-4,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]-N-[3-(methylsulfanyl)phenyl]propanamide (referred to as Compound A in ) .
| Property | Target Compound | Compound A |
|---|---|---|
| Core Structure | Pyrazolo[1,5-a]pyridine fused with tetrahydropyridine (non-aromatic) | Pyrazolo[1,5-a]pyrimidine with a 7-oxo-4,7-dihydro scaffold (partially aromatic) |
| Substituents | Phenylsulfonyl group at position 3; propanamide side chain | 3-Methoxyphenyl and methylsulfanyl groups; 4,5-dimethyl substitution on the pyrimidine ring |
| Hydrogen Bond Acceptors | 4 (sulfonyl oxygen, amide oxygen, pyridine nitrogen) | 6 (methoxy oxygen, amide oxygen, pyrimidine oxo-group, pyrimidine nitrogen) |
| Solubility | Likely moderate (amide and sulfonyl groups enhance polarity) | Lower solubility due to hydrophobic methylsulfanyl and dimethyl groups |
| Metabolic Stability | High (phenylsulfonyl resists oxidative metabolism) | Moderate (methylsulfanyl may undergo sulfoxidation) |
Functional Implications
- The phenylsulfonyl group may improve selectivity for enzymes with hydrophobic active sites (e.g., tyrosine kinases) .
- Compound A : The pyrimidine oxo-group and methoxyphenyl substituent suggest stronger hydrogen-bonding interactions, which could enhance affinity for ATP-binding pockets in kinases. However, the methylsulfanyl group introduces a liability for metabolic degradation .
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